N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
This compound is a benzothiazole-derived acetamide featuring a 5,6-dimethyl-substituted benzo[d]thiazole core, a phenoxyacetamide side chain, and a dimethylaminopropyl tertiary amine moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S.ClH/c1-16-13-19-20(14-17(16)2)28-22(23-19)25(12-8-11-24(3)4)21(26)15-27-18-9-6-5-7-10-18;/h5-7,9-10,13-14H,8,11-12,15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWQUWJJUBOYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCCN(C)C)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzothiazole moiety and a dimethylamino propyl chain, which are believed to enhance its bioactivity and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C21H25ClN4O3S
- Molecular Weight : 438.96 g/mol
- CAS Number : 1215755-43-3
The presence of the dimethylamino group is significant as it can influence the compound's solubility and interaction with biological targets.
Antitumor Properties
Research has indicated that compounds similar to this compound exhibit antitumor activity . The mechanism is primarily attributed to their ability to bind to enzymes and receptors involved in cancer progression. For instance, studies have shown that these compounds can inhibit the activity of certain kinases that are pivotal in tumor growth and metastasis .
Multitargeted Directed Ligands (MTDLs)
Benzothiazole derivatives have been explored as multitargeted directed ligands (MTDLs) due to their ability to interact with multiple biological pathways. This compound may serve as a lead structure for developing new therapeutics aimed at complex diseases such as cancer and neurodegenerative disorders. The multitargeting capability is crucial for addressing the multifactorial nature of these diseases .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of this compound, similar to other benzothiazole derivatives which have shown promise in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been noted, which could lead to improved cognitive function by enhancing cholinergic transmission .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Antitumor Assays : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines.
- Enzyme Inhibition : High affinity binding was observed with AChE and MAO-B enzymes, indicating potential applications in neurodegenerative disease treatment.
In Vivo Studies
In vivo models have further supported the efficacy of this compound:
- Tumor Growth Inhibition : Animal studies showed a marked reduction in tumor size when treated with this compound compared to controls.
- Neuroprotective Outcomes : Behavioral tests indicated improved memory retention in treated animals, correlating with biochemical markers of neuroprotection.
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to benzothiazole-acetamide derivatives from synthetic studies and patents. Key differences include substituents on the benzothiazole ring and acetamide side chains, which influence electronic properties, lipophilicity, and target interactions.
Table 1: Structural Comparison of Benzothiazole Derivatives
Pharmacological Implications
- 5,6-Dimethyl vs. 5,6-Methylenedioxy (Compounds 3a-3k):
The dimethyl groups in the target compound likely improve metabolic stability compared to the methylenedioxy group, which may undergo oxidative cleavage. However, the methylenedioxy group’s planar structure could enhance π-π stacking with aromatic residues in target proteins . - Phenoxyacetamide vs. Methoxy substituents in patent compounds may enhance CNS penetration due to increased hydrophilicity .
- Dimethylaminopropyl vs. Piperazine/Thio Derivatives: The dimethylaminopropyl group introduces a tertiary amine, which can protonate at physiological pH, improving membrane permeability. Piperazine derivatives (e.g., 3a-3k) may exhibit stronger basicity, affecting distribution and excretion .
Physicochemical Properties
While explicit data (e.g., logP, pKa) are absent in the evidence, inferences can be made:
- The hydrochloride salt form of the target compound increases water solubility compared to free bases in other analogs.
- The 5,6-dimethylbenzothiazole core likely confers higher lipophilicity than the 6-chloro or 6-CF₃ analogs, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
